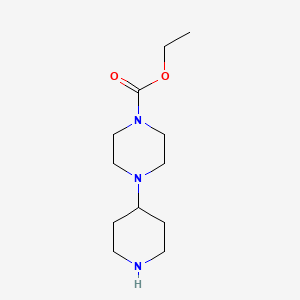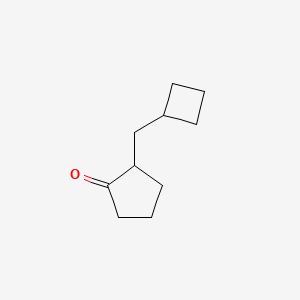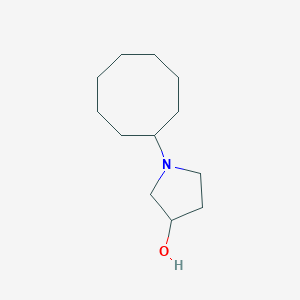
4-(Pipéridin-4-yl)pipérazine-1-carboxylate d'éthyle
Vue d'ensemble
Description
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a functionalized cereblon ligand used for the development of Thalidomide based PROTACs . It allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various methods, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is represented by the empirical formula C11H23N3 . The SMILES string isCCN1CCN (CC1)C2CCNCC2 . Chemical Reactions Analysis
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate allows rapid conjugation with carboxyl linkers due to the presence of an amine group via peptide coupling reactions . It is also amenable for linker attachment via reductive amination .Physical And Chemical Properties Analysis
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is a solid substance . It has a molecular weight of 197.32 .Applications De Recherche Scientifique
4-(Pipéridin-4-yl)pipérazine-1-carboxylate d'éthyle : Analyse complète des applications de la recherche scientifique
Développement de PROTAC : Ce composé sert de lieur semi-flexible dans le développement des chimères de ciblage de la protéolyse (PROTAC), qui sont conçues pour la dégradation ciblée des protéines. La rigidité introduite par de tels lieurs peut influencer de manière significative la cinétique de dégradation et les propriétés ADMET (absorption, distribution, métabolisme, excrétion et toxicité) des PROTAC .
Bloc de construction de la chimie synthétique : En tant que bloc de construction en chimie synthétique, il est utilisé dans la synthèse de molécules complexes. Sa structure permet une dérivatisation polyvalente, qui est cruciale dans le développement de nouveaux produits pharmaceutiques et matériaux .
Catalyseur pour les réactions de condensation : Il agit comme un excellent catalyseur pour les réactions de condensation, qui sont des processus fondamentaux en synthèse organique. Cette application est essentielle pour créer une variété de composés chimiques, notamment des polymères et des résines .
Intermédiaire en synthèse chimique : Le composé est utilisé comme intermédiaire dans diverses synthèses chimiques. Il peut subir d'autres transformations chimiques pour produire une large gamme de produits finaux avec différentes propriétés et applications .
Recherche sur les propriétés ADMET : Les chercheurs utilisent ce composé pour étudier les propriétés ADMET dans le développement de médicaments. Comprendre comment un médicament est absorbé, distribué, métabolisé, excrété et sa toxicité est crucial pour le succès du développement pharmaceutique .
Lieur moléculaire dans la conception de médicaments : Dans la conception de médicaments, il peut servir de lieur moléculaire pour connecter différents pharmacophores ou propriétés médicamenteuses au sein d'une seule molécule. Cela peut améliorer l'efficacité et la spécificité des agents thérapeutiques .
Mécanisme D'action
The mechanism of action of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate is not fully understood. However, it is known that the piperazine ring of the compound is responsible for its activity. It is thought that the piperazine ring binds to receptors in the body, and this binding triggers a response that leads to the desired effect.
Biochemical and Physiological Effects
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a variety of biochemical and physiological effects. It has been shown to have antifungal, antiviral, and antibiotic properties. Additionally, it has been used to treat pain and inflammation, and has been shown to have a protective effect on the liver. It has also been shown to have a neuroprotective effect, and has been used to treat neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize in the laboratory. Additionally, it has a wide range of applications in scientific research, making it a versatile compound for use in the laboratory. However, it can be difficult to control the purity of the compound in the laboratory, and it is not always possible to obtain the desired results.
Orientations Futures
There are a number of potential future directions for the use of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate in scientific research. One potential area of research is the development of new drugs and compounds using Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate as a starting material. Additionally, further research could be done to better understand the mechanism of action of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate, as well as its biochemical and physiological effects. Additionally, further research could be done to develop new methods of synthesis and purification of Ethyl 4-(piperidin-4-yl)piperazine-1-carboxylate, as well as to optimize its use in laboratory experiments.
Propriétés
IUPAC Name |
ethyl 4-piperidin-4-ylpiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-2-17-12(16)15-9-7-14(8-10-15)11-3-5-13-6-4-11/h11,13H,2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEIZUXDSKZLYKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-Chloro-1-[4-(pyridin-4-yl)piperazin-1-yl]ethan-1-one](/img/structure/B1493006.png)
![2-(6-(furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetimidamide](/img/structure/B1493009.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethan-1-amine](/img/structure/B1493010.png)
![1-ethyl-1H-imidazo[1,2-b]pyrazole-6-carboxylic acid](/img/structure/B1493011.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbonitrile](/img/structure/B1493012.png)
![1-(2-hydroxyethyl)-1H-imidazo[1,2-b]pyrazole-6-carbaldehyde](/img/structure/B1493014.png)
![(1-ethyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine](/img/structure/B1493015.png)
![2-(6-(furan-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1493016.png)
![7-(azidomethyl)-6-cyclobutyl-1H-imidazo[1,2-b]pyrazole](/img/structure/B1493018.png)
